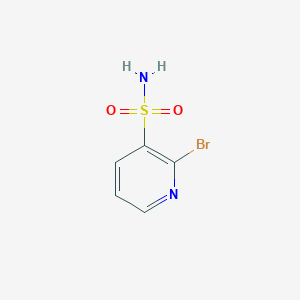

2-Bromopyridine-3-sulfonamide

Description

2-Bromopyridine-3-sulfonamide is a brominated pyridine derivative featuring a sulfonamide (-SO₂NH₂) functional group at the 3-position of the pyridine ring. This compound is structurally characterized by the interplay between the electron-withdrawing bromine atom at position 2 and the sulfonamide group at position 3, which significantly influences its chemical reactivity and physical properties.

Properties

IUPAC Name |

2-bromopyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAYOHIKZYSOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position. Subsequently, the sulfonamide group can be introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or potassium thiolate are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products: The major products formed from these reactions include substituted pyridine derivatives, sulfonic acids, and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Bromopyridine-3-sulfonamide has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of nucleotides, ultimately affecting DNA synthesis and cell division. The bromine atom may also contribute to the compound’s reactivity and binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-bromopyridine-3-sulfonamide, we compare it with two structurally related pyridine derivatives: 2-Bromo-3-methylpyridine and 2-Bromopyridin-3-amine . The substituent at the 3-position (methyl, amine, or sulfonamide) critically dictates the electronic and steric behavior of these compounds.

Structural and Electronic Comparison

| Compound Name | CAS RN | Molecular Formula | Substituent (Position 3) | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|---|

| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | Methyl (-CH₃) | 172.03 | Electron-donating (+I effect) |

| 2-Bromopyridin-3-amine | Not provided | C₅H₅BrN₂ | Amine (-NH₂) | ~187.02 (calculated) | Electron-donating (+M/-I effects) |

| This compound | Not available | C₅H₅BrN₂O₂S | Sulfonamide (-SO₂NH₂) | ~236.97 (calculated) | Electron-withdrawing (-I/-M effects) |

Key Observations:

- Electronic Effects : The methyl group in 2-bromo-3-methylpyridine donates electrons via inductive (+I) effects, mildly activating the pyridine ring toward electrophilic substitution. In contrast, the sulfonamide group in this compound exerts strong electron-withdrawing effects (-I and -M), deactivating the ring and directing further substitution to meta/para positions relative to existing groups .

- Reactivity : The amine group in 2-bromopyridin-3-amine participates in resonance, enhancing nucleophilic reactivity at the nitrogen, whereas the sulfonamide group’s rigidity and electron withdrawal may favor SNAr (nucleophilic aromatic substitution) or cross-coupling reactions at the bromine site.

- Solubility : Sulfonamide derivatives generally exhibit higher polarity and water solubility compared to methyl- or amine-substituted analogs due to hydrogen-bonding capabilities of the -SO₂NH₂ group.

Challenges and Limitations

- Synthetic Accessibility : Introducing sulfonamide groups to pyridine rings often requires harsh conditions (e.g., chlorosulfonation followed by amidation), which may compete with bromine displacement reactions.

- Stability : Sulfonamide derivatives are prone to hydrolysis under acidic/basic conditions, necessitating careful handling.

Biological Activity

2-Bromopyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. The presence of the bromine atom at the 2-position on the pyridine ring significantly affects its biological activity by influencing its interaction with target biomolecules.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial enzymes essential for folic acid synthesis. These compounds mimic para-aminobenzoic acid (PABA), a substrate required for the production of folate. By inhibiting dihydropteroate synthase, sulfonamides prevent the formation of dihydrofolate, ultimately disrupting DNA synthesis and bacterial growth .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is comparable to traditional sulfonamides, making it a candidate for further development:

- In vitro Studies : A study reported that this compound showed inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the strain tested .

Antimalarial Activity

Recent investigations have explored the antimalarial properties of sulfonamide derivatives. In vitro screening against Plasmodium falciparum revealed that compounds related to this compound can inhibit parasite growth effectively:

- IC50 Values : The IC50 values for some derivatives were reported as low as 2.1 µM, indicating potent antimalarial activity. The mechanism appears to involve interference with metabolic pathways critical for parasite survival .

Study on Anticancer Properties

A case study examined the cytotoxic effects of various sulfonamide derivatives, including this compound, on cancer cell lines:

- Cell Lines Tested : The compound was tested against Molt-3 leukemia cells and several solid tumor lines.

- Results : Significant cytotoxicity was observed with IC50 values under 6.5 µM for several derivatives, suggesting potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Sulfonamides are generally well absorbed in the gastrointestinal tract and widely distributed in body tissues.

- Metabolism and Excretion : They are primarily metabolized in the liver and excreted via urine, which impacts their dosing regimens in clinical settings .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromopyridine-3-sulfonamide, and what reagents are critical for its preparation?

- Methodological Answer :

- Route 1 : Nucleophilic substitution using sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) under controlled temperature (60–80°C) .

- Route 2 : Sulfonylation of 2-bromopyridine derivatives with sulfonyl chlorides, followed by amidation. Reaction conditions require anhydrous environments and catalysts like triethylamine .

- Key Reagents : Sodium methoxide for deprotonation, triethyl phosphite for phosphonylation (to modify reactivity), and LiAlH4/NaBH4 for selective reductions .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) and detect trace solvents .

- NMR (¹H/¹³C) : Assign peaks using δ ~8.2 ppm (pyridine protons) and δ ~3.1 ppm (sulfonamide protons). Cross-validate with 2D NMR (COSY, HSQC) for complex cases .

- XRD : Confirm crystalline structure if single crystals are obtained via slow evaporation in ethanol/water .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods with negative pressure. Store in airtight containers away from light/moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Solvent Optimization : Test DMSO for enhanced nucleophilicity vs. THF for steric control. Monitor reaction progress via TLC .

- Catalyst Screening : Evaluate Pd(OAc)₂ for coupling reactions or DMAP for acylations. Use DoE (Design of Experiments) to identify interactions between temperature, solvent, and catalyst .

- Yield Data Example :

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| DMF | None | 62 |

| DMSO | Triethylamine | 78 |

| THF | Pd(OAc)₂ | 85 |

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during derivative synthesis?

- Methodological Answer :

- Hypothesis Testing : Compare experimental NMR with computational predictions (DFT calculations). Check for tautomerism or solvent-induced shifts .

- Alternative Techniques : Use HR-MS to confirm molecular ion peaks or IR spectroscopy to validate functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

- Case Study : A 2021 study resolved conflicting ¹³C NMR data for a bromopyridine derivative by correlating crystallographic data with dynamic NMR simulations .

Q. How can researchers assess the biological activity of this compound in drug discovery contexts?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or sulfotransferases using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells; compare LD₅₀ values with positive controls (e.g., cisplatin) .

- SAR Studies : Modify the sulfonamide group (e.g., replace with carboxamide) and test activity changes. Use QSAR models to predict bioactivity .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using USP-grade solvents. Note temperature/pH effects (e.g., solubility in DMSO: 50 mg/mL at 25°C vs. 120 mg/mL at 40°C) .

- Literature Cross-Validation : Compare data with PubChem/DSSTox entries (e.g., DTXSID30727213) and prioritize peer-reviewed studies over vendor specifications .

Ethical & Compliance Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.